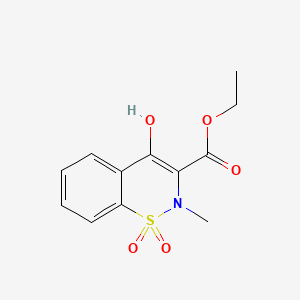
CX21
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The development and functionalization of organic compounds through C-H bond activation represent a significant area of research in chemistry. This process involves the direct and selective replacement of carbon-hydrogen bonds with new bonds (e.g., C-C, C-O, C-N), facilitating the synthesis of complex organic substances. The challenges of achieving selectivity among various C-H bonds have led to innovative approaches, including the use of transition metal catalysts to catalyze these transformations in complex organic substrates (Godula & Sames, 2006).
Synthesis Analysis
In the realm of drug discovery, organic synthesis plays a crucial role. The pharmaceutical industry relies on advancements in synthetic organic chemistry to overcome challenges such as the development of reactions that tolerate specific functionalities. This includes the need for reactions enabling C-H bond activation, late-stage functionalization, and the synthesis of stereoselectively substituted aliphatic heterocyclic rings (Blakemore et al., 2018).
Molecular Structure Analysis
The exploration of molecular structures through techniques like X-ray diffraction reveals the arrangement of atoms within a molecule, informing on potential reactive sites and guiding synthetic strategies. For instance, studies on the structure and magnetic properties of certain iron fluorophosphates have provided insights into their two-dimensional sheet formation, critical for understanding their chemical reactivity and properties (Mandal et al., 2002).
Chemical Reactions and Properties
C-C bond formation is central to organic synthesis. Techniques like cross-dehydrogenative coupling (CDC) represent innovative approaches to form carbon-carbon bonds directly from two different C-H bonds under oxidative conditions, thus expanding the toolbox for synthetic chemists in creating complex organic molecules with precise functional groups (Li, 2009).
科学的研究の応用
Tox21: Revolutionizing Toxicology
Tox21 represents a transformative effort by several U.S. Federal agencies to shift chemical hazard assessment from traditional animal toxicology studies to mechanism-based biological observations using in vitro assays. This initiative integrates data from diverse technologies and endpoints into a systems-biology approach to toxicology, aiming to cover a broad range of chemical and biological/toxicological space (Tice et al., 2013). Additionally, Tox21 has developed a strategic and operational plan to advance toxicology testing, which will benefit toxicology understanding and practice (Thomas et al., 2018).
CXCR4 Pathway Inhibition in Cancer
Research on the CXCR4 pathway, specifically targeting it, has shown promise in cancer treatment. The study by Yang et al. (2014) developed a recombination polypeptide GST-NT21MP, which acts as an antagonist of CXCR4, demonstrating significant anti-tumor activity in breast cancer by inhibiting the CXCR4 pathway and affecting related molecular mechanisms (Yang et al., 2014).
Tox21's High-Throughput Screening
The Tox21 initiative includes the development of high-throughput screening methods to evaluate the toxicity of environmental chemicals. This approach leverages automated screening platforms and informatics to profile vast arrays of chemicals rapidly, revolutionizing the process of toxicological evaluation and risk assessment (Attene-Ramos et al., 2013).
Molecular Analysis and CX21
A study focused on the use of spatial interpolation to analyze microscopic slides of an Olympus CX21. This method, involving natural neighbor interpolation, was used to analyze cell samples infected with malaria, demonstrating the utility of CX21 in detailed cellular analysis (Sampedro et al., 2019).
特性
CAS番号 |
478980-03-9 |
|---|---|
製品名 |
CX21 |
分子式 |
C30H41ClN2Pd |
分子量 |
571.53 |
同義語 |
ALLYLCHLORO[1,3-BIS(2,6-DI-I-PROPYLPHENYL)IMIDAZOL-2-YLIDENE]PALLADIUM (II), 98; PALLADIUM(II); ALLYLCHLORO[1,3-BIS-(DIISOPROPYLPHENYL)-IMIDAZOLE-2-YLIDENE]PALLADIUM(II); Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium; Allyl[1,3-b |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



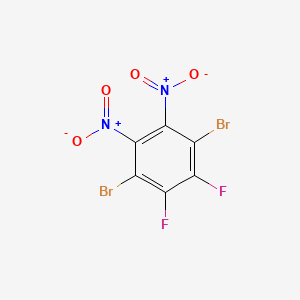
![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
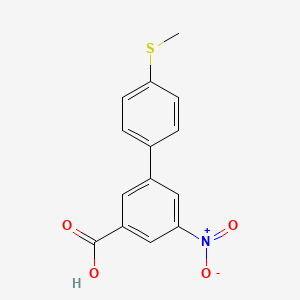
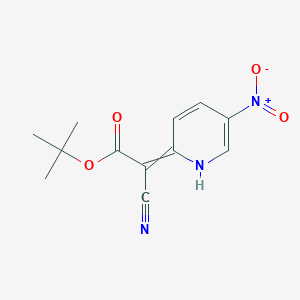
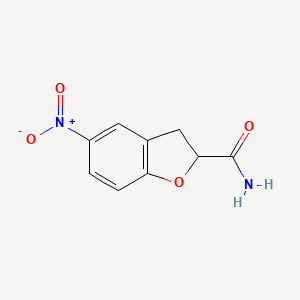
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
